Pgj2

Descripción

Propiedades

IUPAC Name |

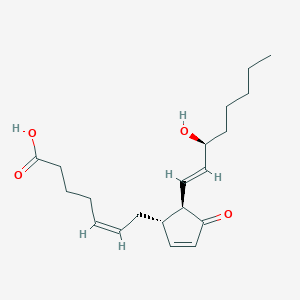

(Z)-7-[(1S,5R)-5-[(E,3S)-3-hydroxyoct-1-enyl]-4-oxocyclopent-2-en-1-yl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O4/c1-2-3-6-10-17(21)13-14-18-16(12-15-19(18)22)9-7-4-5-8-11-20(23)24/h4,7,12-18,21H,2-3,5-6,8-11H2,1H3,(H,23,24)/b7-4-,14-13+/t16-,17-,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQOQENZZLBSFKO-POPPZSFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(C=CC1=O)CC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@@H]1[C@H](C=CC1=O)C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4041105 | |

| Record name | Prostaglandin J2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Prostaglandin J2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002710 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

60203-57-8 | |

| Record name | PGJ2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60203-57-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Deoxy-delta-9-prostaglandin D2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060203578 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prostaglandin J2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Prostaglandin J2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002710 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Métodos De Preparación

Core Intermediate Strategy

A scalable chemoenzymatic route to prostaglandins, adaptable for PGJ2, begins with the synthesis of bromohydrin, a radical equivalent of the Corey lactone. This intermediate is synthesized in two steps: (i) enzymatic hydroxylation of a cyclopentene precursor using a recombinant cytochrome P450 monooxygenase, and (ii) bromination with N-bromosuccinimide (NBS) in aqueous tetrahydrofuran. The bromohydrin serves as a versatile building block for subsequent functionalization.

Sequential Chain Elongation

The lipid chains of this compound are introduced through nickel-catalyzed cross-couplings and Wittig reactions. For example, the α-chain is installed via a Suzuki-Miyaura coupling between a boronic ester and the bromohydrin intermediate, achieving >90% yield. The ω-chain is appended using a Wittig reaction with (E)-heptenyltriphenylphosphonium bromide, followed by oxidation with Jones reagent to form the carboxylic acid moiety. This five-step protocol has been demonstrated on a 10-gram scale, underscoring its industrial viability.

Cycloaddition-Based Approaches

[2+2] Cycloadduct Formation

A novel route to 15-deoxy-Δ12,14-PGJ2, a this compound analog, utilizes a [2+2] cycloaddition between 5-trimethylsilylcyclopentadiene and dichloroketene. The reaction produces a bicyclic intermediate, which undergoes optical resolution via chiral HPLC to achieve >99% enantiomeric excess (ee). Key steps include:

Wittig Olefination for Chain Installation

The cyclopentenone core is functionalized using sequential Wittig reactions. The α-chain is introduced with (carbethoxymethylene)triphenylphosphorane, followed by hydrolysis to the carboxylic acid. The ω-chain is added via a second Wittig reaction with heptylidenetriphenylphosphorane, achieving an overall yield of 28% over eight steps.

Enantioselective Synthesis via Kinetic Resolution

Lipase-Mediated Kinetic Resolution

A three-component coupling strategy employs lipase B from Candida antarctica to resolve racemic 3-oxodicyclopentadiene. The enzyme selectively acetylates the (R)-enantiomer, leaving the (S)-enantiomer for further transformation. This step achieves 98% ee, critical for the prostaglandin’s biological activity.

Retro-Diels-Alder and Olefin Metathesis

The resolved intermediate undergoes retro-Diels-Alder cleavage at 180°C to generate a diene, which participates in a stereoretentive olefin metathesis with Grubbs’ second-generation catalyst. Subsequent Pinnick oxidation converts the allylic alcohol to the carboxylic acid, furnishing this compound in 15% overall yield with 97% ee.

Biosynthetic Pathways and Biomimetic Synthesis

Endogenous Production from PGD2

In vivo, this compound is derived from PGD2 via non-enzymatic dehydration. Two water molecules are eliminated sequentially: first at C9–C11 to form Δ12-PGJ2, then at C13–C14 to yield 15-deoxy-Δ12,14-PGJ2. This pathway inspires biomimetic syntheses using acid-catalyzed dehydration of PGD2 methyl ester, though yields remain low (<20%) due to side reactions.

Enzymatic Isomerization

Lipocalin-type prostaglandin D synthase (L-PGDS) catalyzes the isomerization of PGH2 to PGD2, the precursor to this compound. Recombinant L-PGDS expressed in E. coli has been used in vitro to produce PGD2, which is subsequently dehydrated using silica gel chromatography to isolate this compound.

Comparative Analysis of Synthetic Methods

| Method | Steps | Yield (%) | Enantioselectivity (% ee) | Scale |

|---|---|---|---|---|

| Chemoenzymatic | 5–7 | 40–55 | >99 | 10 g |

| Cycloaddition | 8 | 28 | 99 | 100 mg |

| Kinetic Resolution | 12 | 15 | 97 | 50 mg |

| Biomimetic Dehydration | 3 | 18 | N/A | 10 mg |

Key Observations :

Análisis De Reacciones Químicas

Michael Adduct Formation with Thiols

PGJ₂’s cyclopentenone ring undergoes nucleophilic addition with thiol-containing biomolecules, forming covalent Michael adducts (Fig. 1). This reaction is central to its electrophilic properties:

- Substrates : Free cysteine residues in proteins (e.g., proteasomes, UCH-L1) and glutathione (GSH) .

- Mechanism : The α,β-unsaturated carbonyl group reacts with thiols via 1,4-conjugate addition, forming stable thioether bonds .

- Consequences :

Table 1 : Key Michael Adduct Targets of PGJ₂

Metabolism and Transformation

PGJ₂ is derived from PGD₂ via non-enzymatic dehydration and undergoes further metabolism:

- Pathway :

- Reactivity of Metabolites :

Figure 1 : Metabolic pathway of PGJ₂ derivatives .

Enzyme Inhibition via Covalent Modification

PGJ₂ modulates enzyme activity through covalent interactions:

- Soluble Epoxide Hydrolase (hsEH) :

- COX-2 Upregulation :

Table 2 : Enzymatic Targets of PGJ₂

| Enzyme | Modification Type | Biological Outcome | Source |

|---|---|---|---|

| hsEH | Cysteine alkylation | Reduced epoxy-hydrolysis | |

| COX-2 | Transcriptional upregulation | Enhanced prostaglandin synthesis |

Interaction with Nuclear Receptors

PGJ₂ metabolites act as ligands for peroxisome proliferator-activated receptors (PPARs):

- PPARγ Activation :

Oxidative Stress Induction

PGJ₂’s electrophilic nature promotes oxidative damage:

- Mechanisms :

Synthetic Modifications

Recent synthetic efforts highlight PGJ₂’s reactivity:

Aplicaciones Científicas De Investigación

Neurodegenerative Diseases

PGJ2 has been studied extensively for its role in neurodegenerative diseases. Research indicates that it can exacerbate neuroinflammation but also offers neuroprotective benefits through PPAR-γ activation.

- Case Study : A study demonstrated that this compound-induced neuroinflammation could be counteracted by increasing intracellular cAMP levels, suggesting therapeutic strategies to mitigate its detrimental effects in models of Alzheimer's and Parkinson's diseases .

Cancer Therapy

The anticancer activity of 15d-PGJ2 is attributed to its ability to induce apoptosis and inhibit tumor growth.

- Mechanism : By activating PPAR-γ, this compound influences pathways that lead to reduced cell proliferation and increased apoptosis in various cancer types .

- Data Table :

| Cancer Type | Mechanism of Action | Reference |

|---|---|---|

| Breast Cancer | Induces apoptosis via PPAR-γ activation | |

| Colon Cancer | Inhibits angiogenesis | |

| Lung Cancer | Promotes oxidative stress leading to apoptosis |

Anti-inflammatory Applications

This compound is recognized for its anti-inflammatory properties, making it a potential therapeutic agent in inflammatory diseases.

- Research Findings : Studies have shown that 15d-PGJ2 reduces levels of pro-inflammatory cytokines such as TNF-α and IL-6 in various models .

| Inflammatory Condition | Mechanism | Effect Observed |

|---|---|---|

| Rheumatoid Arthritis | Inhibition of cytokine release | Reduced joint inflammation |

| Inflammatory Bowel Disease | Modulation of PPAR-γ | Improved intestinal architecture |

| Temporomandibular Joint Disorders | Decreased cytokine production | Pain reduction |

Metabolic Disorders

This compound has implications in metabolic regulation, particularly concerning obesity and diabetes.

Mecanismo De Acción

Prostaglandin J2 exerts its effects through several mechanisms:

Covalent Modification of Proteins: Prostaglandin J2 can covalently modify proteins at cysteine residues through Michael addition, which is attributed to its electrophilic nature.

Activation of Signaling Pathways: It activates the peroxisome proliferator-activated receptor gamma (PPAR-γ) pathway, leading to anti-inflammatory and anti-proliferative effects.

Modulation of Gene Expression: Prostaglandin J2 can modulate the expression of various genes involved in inflammation and cell proliferation.

Comparación Con Compuestos Similares

Comparative Analysis of PGJ2 and Related Compounds

Structural Comparisons

Key Structural Features:

| Compound | Core Structure | Functional Groups | Electrophilic Sites |

|---|---|---|---|

| This compound | Cyclopentenone ring | α,β-unsaturated ketone | C9, C11 |

| 15d-PGJ2 | Cyclopentenone ring | Δ¹²,¹⁴ double bonds, 15-deoxy | C9, C11, C13 |

| Δ¹²-PGJ2 | Cyclopentenone ring | Δ¹² double bond | C9, C11 |

| PGA₁ | Cyclopentenone ring | Δ¹⁰ double bond, 15-hydroxy | C9, C11 |

| PGD₂ | Prostane ring | Two ketone groups, 15-hydroxy | Non-electrophilic |

Receptor Interactions and Signaling Pathways

- PPARγ Activation : 15d-PGJ2 exhibits 10-fold higher PPARγ binding affinity than this compound due to structural stabilization of the receptor-ligand complex .

- NF-κB Inhibition : Both this compound and 15d-PGJ2 suppress NF-κB via PPARγ-dependent and -independent mechanisms (e.g., direct IκB kinase inhibition) .

Functional Comparisons in Disease Contexts

Cancer:

- Pro-Proliferative Effects: this compound and 15d-PGJ2 induce proliferation in cyclooxygenase (COX)-depleted colorectal cancer cells at nanomolar concentrations .

- Anti-Proliferative Effects :

Inflammation:

Protein Modification Capabilities

Controversies and Context-Dependent Effects

- Dual Roles in Cancer :

- Concentration-Dependent Effects :

- Low concentrations (nM) of 15d-PGJ2 activate PPARγ, while higher doses (µM) induce cytotoxic protein modifications .

Actividad Biológica

Prostaglandin J2 (PGJ2) is a cyclopentenone prostaglandin that has garnered significant attention due to its diverse biological activities, particularly in inflammation, neurodegeneration, and cancer. This article delves into the multifaceted roles of this compound, supported by various studies and case analyses.

Overview of Prostaglandin J2

This compound is primarily derived from the metabolism of arachidonic acid through the cyclooxygenase (COX) pathway. It exists in two forms: 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2) and prostaglandin J2 itself. Both forms exhibit distinct biological effects, largely attributed to their ability to activate nuclear receptors and modulate inflammatory responses.

Receptor Interactions

- PPAR-γ Activation : this compound is a natural ligand for peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a crucial role in regulating inflammation and metabolism. Activation of PPAR-γ by 15d-PGJ2 leads to:

- GPCR Signaling : this compound binds to G protein-coupled receptors (GPCRs), particularly DP1 and DP2, influencing intracellular signaling pathways that can either promote or inhibit neuronal injury depending on the receptor activated .

Covalent Modifications

This compound can form covalent adducts with proteins, particularly cysteine residues, leading to alterations in protein function. This unique property contributes to its neurotoxic effects, especially in the context of neurodegenerative diseases like Alzheimer’s and Parkinson’s disease .

Anti-inflammatory Effects

This compound has been shown to exert significant anti-inflammatory effects:

- Cytokine Inhibition : It reduces levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12 in various cell types .

- Reduction of Inflammatory Responses : In vivo studies indicate that 15d-PGJ2 can protect against exaggerated inflammatory responses during severe infections, such as influenza .

Antitumor Properties

Research highlights this compound's dual role in cancer biology:

- Pro-apoptotic Effects : At certain concentrations, this compound induces apoptosis in cancer cells by activating death receptors and caspases .

- Tumor Promotion at Low Concentrations : Interestingly, low nanomolar concentrations may promote cancer cell proliferation, suggesting a complex dose-dependent relationship .

Neurodegenerative Disorders

A study demonstrated that this compound contributes to neurodegeneration through mechanisms involving oxidative stress and inflammatory cytokine release. In models of Alzheimer's disease, this compound was found to exacerbate neuronal loss by promoting neuroinflammation via microglial activation .

Influenza Infection Model

In a mouse model for severe influenza infection:

Q & A

Q. What are the primary biosynthetic pathways and metabolic intermediates of prostaglandin J₂ in mammalian systems?

Prostaglandin J₂ (PGJ₂) is synthesized via the cyclooxygenase (COX) pathway from arachidonic acid, with prostaglandin D₂ (PGD₂) as its direct precursor. Non-enzymatic dehydration of PGD₂ generates PGJ₂, which further metabolizes into Δ¹²-PGJ₂ and 15-deoxy-Δ¹²,¹⁴-PGJ₂ (15d-PGJ₂). Key analytical methods for tracking biosynthesis include electrospray ionization tandem mass spectrometry (ESI-MS/MS) with deuterated internal standards (e.g., [¹⁸O₂]-PGJ₂) to account for degradation .

Q. How can researchers accurately quantify prostaglandin J₂ levels in complex biological matrices?

Quantification requires high-sensitivity techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM). For example, PGJ₂ is detected at m/z 333 → 189 using [¹⁸O₂]-PGJ₂ as an internal standard to correct for matrix effects. Sample preparation must minimize oxidation by including antioxidants (e.g., indomethacin) and rapid processing at low temperatures .

Q. What receptor-mediated signaling mechanisms are associated with prostaglandin J₂?

PGJ₂ acts as a high-affinity agonist for the PGD₂ receptor (DP, Ki = 0.9 nM) and CRTH2 (Ki = 6.6 nM), triggering intracellular cAMP production (EC₅₀ = 1.2 nM). It also binds to peroxisome proliferator-activated receptor gamma (PPARγ), modulating inflammatory and apoptotic pathways. Receptor specificity should be validated using competitive binding assays with selective antagonists (e.g., BW-A868C for DP) .

Advanced Research Questions

Q. What experimental strategies mitigate prostaglandin J₂’s instability in vitro?

PGJ₂’s α,β-unsaturated carbonyl group makes it prone to Michael adduct formation with cellular nucleophiles. To stabilize it:

Q. How should researchers resolve contradictory findings on PGJ₂’s dual pro-apoptotic and cytoprotective roles?

Context-dependent effects arise from cell type-specific receptor expression and redox states. For example:

Q. What in vivo models best recapitulate PGJ₂’s neurotoxic effects in neurodegenerative diseases?

Transgenic murine models of Alzheimer’s (e.g., APP/PS1) and Parkinson’s (α-synuclein overexpression) are optimal. Intracerebroventricular PGJ₂ infusion mimics ubiquitinated protein aggregation and tau hyperphosphorylation. Outcomes should be assessed via behavioral assays (Morris water maze) and immunohistochemistry for neuroinflammatory markers (e.g., GFAP, Iba1) .

Q. What methodological considerations are critical for studying PGJ₂-induced ubiquitinated protein aggregation?

Q. How do variations in mass spectrometry parameters affect PGJ₂ metabolite detection?

Key parameters include:

Q. Methodological Best Practices

- Data Reproducibility : Report PGJ₂ batch sources, storage conditions (−80°C in argon), and solvent (ethanol with 0.1% BHT).

- Conflict Resolution : Use meta-analysis tools (e.g., RevMan) to reconcile contradictory studies, focusing on dose-response relationships and model organisms.

- Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines for neurodegeneration models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.